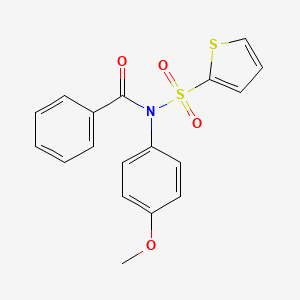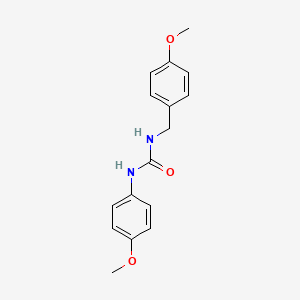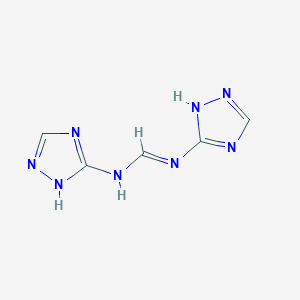
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide, also known as MTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MTB is a potent inhibitor of tubulin polymerization, which makes it a promising candidate for the development of anti-cancer drugs.
作用机制
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide inhibits tubulin polymerization by binding to the colchicine-binding site on beta-tubulin. This disrupts the microtubule network, which is essential for cell division and intracellular transport. The disruption of the microtubule network leads to cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the aggregation of tau protein, which is a hallmark of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In addition, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the progression of cancer.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. It also has a low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies. However, the synthesis of this compound is complex and requires specialized equipment and expertise. In addition, the mechanism of action of this compound is not fully understood, which limits its potential applications in drug development.
未来方向
There are several future directions for the research of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide. One potential direction is the development of this compound-based prodrugs, which can improve the solubility and bioavailability of this compound. Another direction is the investigation of the synergistic effects of this compound with other anti-cancer drugs, such as taxanes and vinca alkaloids. In addition, the development of this compound analogs with improved selectivity and potency for cancer cells is another promising direction for future research. Finally, the investigation of the potential applications of this compound in the treatment of neurodegenerative diseases is another exciting area of research.
合成方法
The synthesis of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide involves the reaction between 4-methoxybenzoyl chloride, 2-thiophenesulfonic acid, and aniline in the presence of a base catalyst. The reaction proceeds through an acylation process, resulting in the formation of this compound as a white crystalline powder. The purity of the product can be improved through recrystallization and chromatography techniques.
科学研究应用
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. This compound inhibits tubulin polymerization, which disrupts the cytoskeleton of cancer cells, leading to cell cycle arrest and apoptosis. In addition to its anti-cancer activity, this compound has also been investigated for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(4-methoxyphenyl)-N-thiophen-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c1-23-16-11-9-15(10-12-16)19(18(20)14-6-3-2-4-7-14)25(21,22)17-8-5-13-24-17/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELJEUWQUMJJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)

![1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5810514.png)




![4-[2-(4-isopropylphenoxy)ethyl]morpholine](/img/structure/B5810564.png)
![7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810572.png)
![N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5810585.png)
![2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5810590.png)

![4-(4-methoxyphenyl)-5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5810602.png)
![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]isonicotinohydrazide](/img/structure/B5810613.png)